Ortho-Fluorine Effect on Radical-Anion Electronic Structure vs. 4-Fluorobenzophenone and 4,4′-Difluorobenzophenone
Electrolytic reduction of 2-fluorobenzophenone in dimethoxyethane–acetonitrile yields a radical anion whose ESR hyperfine coupling pattern is distinct from that of 4-fluorobenzophenone and 4,4′-difluorobenzophenone, consistent with the ortho-fluorine directing spin density away from the carbonyl carbon [1]. While 4-fluorobenzophenone and 4,4′-difluorobenzophenone give spectra readily assignable to their respective anion radicals, the ortho-substituted analogue exhibits a different spin distribution that can influence radical-mediated reaction pathways [1].
| Evidence Dimension | ESR hyperfine coupling pattern (radical anion electronic structure) |
|---|---|
| Target Compound Data | Distinct hyperfine coupling constants reflecting ortho-fluorine-induced spin redistribution; stable anion radical formed [1]. |
| Comparator Or Baseline | 4-Fluorobenzophenone and 4,4′-difluorobenzophenone: different coupling patterns; decafluorobenzophenone: no stable anion radical under identical conditions [1]. |
| Quantified Difference | Qualitatively distinct spin-density topology; decafluoro analogue fails to form a persistent anion radical [1]. |
| Conditions | Electrolytic generation in dimethoxyethane–acetonitrile; ambient temperature; ESR spectroscopy [1]. |
Why This Matters
For applications involving single-electron transfer (e.g., photoinitiation, electrosynthesis), the ortho-fluoro isomer provides a stable anion radical with a unique spin profile, whereas the decafluoro analogue is unsuitable and the para-fluoro isomer yields a different radical reactivity pattern.
- [1] Fischer, P. H. H.; Zimmermann, H. Electron Spin Resonance of Fluorinated Benzophenone Anion Radicals. Zeitschrift fuer Naturforschung A 1968, 23 (9), 1339–1342. DOI: 10.1515/zna-1968-0916. View Source
